molecular formula C23H27N3O4 B10974212 Ethyl 4-({[4-(4-acetylphenyl)piperazin-1-yl]acetyl}amino)benzoate

Ethyl 4-({[4-(4-acetylphenyl)piperazin-1-yl]acetyl}amino)benzoate

Cat. No.: B10974212
M. Wt: 409.5 g/mol
InChI Key: UTQFZLBQGAYUFX-UHFFFAOYSA-N
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Description

ETHYL 4-({2-[4-(4-ACETYLPHENYL)PIPERAZINO]ACETYL}AMINO)BENZOATE is a complex organic compound that features a piperazine ring, an acetylphenyl group, and an ethyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({2-[4-(4-ACETYLPHENYL)PIPERAZINO]ACETYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({2-[4-(4-ACETYLPHENYL)PIPERAZINO]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring or the acetylphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 4-({2-[4-(4-ACETYLPHENYL)PIPERAZINO]ACETYL}AMINO)BENZOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-({2-[4-(4-ACETYLPHENYL)PIPERAZINO]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The piperazine ring and acetylphenyl group are key functional groups that enable the compound to bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-({2-[4-(4-ACETYLPHENYL)PIPERAZINO]ACETYL}AMINO)BENZOATE is unique due to the presence of both the piperazine ring and the acetylphenyl group, which confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

IUPAC Name

ethyl 4-[[2-[4-(4-acetylphenyl)piperazin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C23H27N3O4/c1-3-30-23(29)19-4-8-20(9-5-19)24-22(28)16-25-12-14-26(15-13-25)21-10-6-18(7-11-21)17(2)27/h4-11H,3,12-16H2,1-2H3,(H,24,28)

InChI Key

UTQFZLBQGAYUFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C

Origin of Product

United States

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